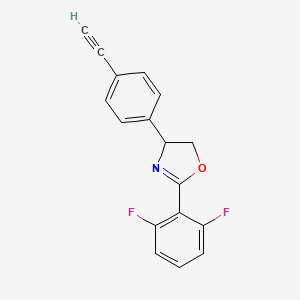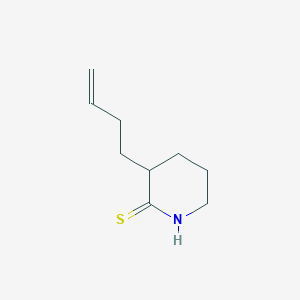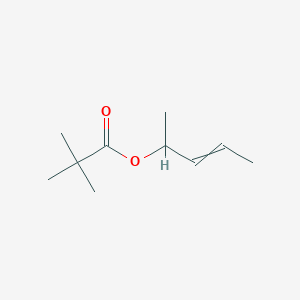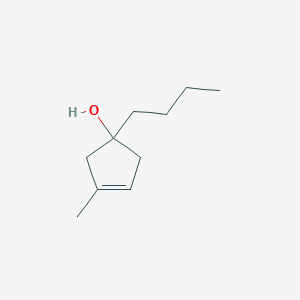![molecular formula C27H33N3O4 B12547251 (2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 865087-85-0](/img/structure/B12547251.png)
(2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include an acetamido group, a methylpentanoic acid moiety, and a tetrahydro-1H-pyrido[3,4-b]indole framework.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-4-methylpentanoic acid typically involves the enantioselective synthesis of its chiral centers. One common approach is the use of chiral synthons derived from aziridines, which can be regioselectively opened to form the desired stereochemistry . The synthesis of (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole may involve a series of cycloadditions and ring-closing metathesis reactions to construct the indole and benzofuran rings .
Industrial Production Methods
Industrial production methods for such complex molecules often rely on scalable synthetic routes that can be optimized for yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反応の分析
Types of Reactions
The compound (2R)-2-acetamido-4-methylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the methylpentanoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural complexity allows for the exploration of various binding modes and biological activities.
Medicine
In medicine, the compound could be investigated for its potential therapeutic applications. Its structural motifs are reminiscent of pharmacologically active compounds, suggesting possible uses in drug discovery and development.
Industry
In the industrial sector, the compound may find applications in the development of new materials or as a catalyst in chemical reactions. Its unique properties could be harnessed for various industrial processes.
作用機序
The mechanism by which (2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole exerts its effects is likely to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to engage in various types of molecular interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
類似化合物との比較
Similar Compounds
- (2R)-2-acetamido-4-methylpentanoic acid
- (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- (2R,3R)-3-hydroxypipecolic acid
- β-(+)-conhydrine
- (−)-swainsonine
Uniqueness
The uniqueness of (2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole lies in its combination of structural features, which are not commonly found together in a single molecule
特性
CAS番号 |
865087-85-0 |
|---|---|
分子式 |
C27H33N3O4 |
分子量 |
463.6 g/mol |
IUPAC名 |
(2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H18N2O.C8H15NO3/c1-2-4-16-14(3-1)15-7-9-20-18(19(15)21-16)13-5-6-17-12(11-13)8-10-22-17;1-5(2)4-7(8(11)12)9-6(3)10/h1-6,11,18,20-21H,7-10H2;5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t18-;7-/m11/s1 |
InChIキー |
XMBXRIKUABVYAF-SPULLRLGSA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)C.C1CN[C@@H](C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCC5 |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C.C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12547168.png)
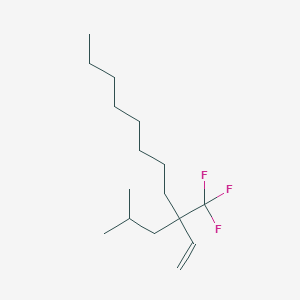


![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride](/img/structure/B12547183.png)
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tris(N,N-diethylaniline)](/img/structure/B12547194.png)
![2-[(6-Chlorohexyl)sulfanyl]-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B12547217.png)
![2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline](/img/structure/B12547222.png)

